Sterigmatocystins

Sterigmatocystins are a group of mycotoxins produced by certain species of fungi, particularly Aspergillus flavus and A. parasiticus. These toxins are known for their potent hepatotoxicity, making them a significant concern in the food and feed industries due to their potential contamination of crops such as grains, nuts, and seeds. Sterigmatocystin is often found co-occurring with other mycotoxins like aflatoxins, which further complicates their detection and regulation. Structurally, sterigmatocystins exhibit a sesquiterpene lactone framework, with distinct chemical properties that enable them to interact with various cellular processes. They are believed to interfere with DNA replication and repair mechanisms, leading to oxidative stress and cellular damage. The presence of these toxins in food products poses health risks, including liver damage and potential carcinogenic effects. Regulatory bodies around the world have established maximum allowable levels for sterigmatocystins in foods and feeds to protect public health. Monitoring and control measures are essential to ensure that products remain safe for consumption.
Sterigmatocystins
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